1,2,3,6-Tetrahydropyridine

Medicinal Chemistry Muscarinic Receptors Structure-Activity Relationship

1,2,3,6-Tetrahydropyridine (CAS 694-05-3, molecular formula C5H9N, molecular weight 83.13 g/mol) is a six-membered heterocyclic amine belonging to the tetrahydropyridine (piperideine) family. This compound exists as one of three structural isomers—1,2,3,6-tetrahydropyridine, 1,2,3,4-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine—each distinguished by the position of the single carbon-carbon double bond within the partially saturated pyridine ring.

Molecular Formula C5H9N
Molecular Weight 83.13 g/mol
CAS No. 694-05-3
Cat. No. B147620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,6-Tetrahydropyridine
CAS694-05-3
Molecular FormulaC5H9N
Molecular Weight83.13 g/mol
Structural Identifiers
SMILESC1CNCC=C1
InChIInChI=1S/C5H9N/c1-2-4-6-5-3-1/h1-2,6H,3-5H2
InChIKeyFTAHXMZRJCZXDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,6-Tetrahydropyridine (CAS 694-05-3): Structural Isomer Baseline and Core Procurement Considerations


1,2,3,6-Tetrahydropyridine (CAS 694-05-3, molecular formula C5H9N, molecular weight 83.13 g/mol) is a six-membered heterocyclic amine belonging to the tetrahydropyridine (piperideine) family [1]. This compound exists as one of three structural isomers—1,2,3,6-tetrahydropyridine, 1,2,3,4-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine—each distinguished by the position of the single carbon-carbon double bond within the partially saturated pyridine ring [2]. As a colorless liquid with a boiling point of 108 °C, density of 0.911 g/mL at 25 °C, and refractive index of 1.48, 1,2,3,6-tetrahydropyridine is classified as a flammable liquid (UN 2410, Class 3) and is commercially available primarily for use as a chemical building block in organic synthesis . Its imine functional group imparts distinct nucleophilic and electrophilic reactivity that enables specific synthetic transformations not readily accessible with fully saturated piperidine or fully aromatic pyridine [3]. Procurement decisions must consider the compound's inherent reactivity profile, regulatory classification under ECHA (EC Number 211-766-2), and the critical functional differences between this specific isomer and alternative tetrahydropyridine isomers or related heterocycles [4].

Why 1,2,3,6-Tetrahydropyridine (CAS 694-05-3) Cannot Be Interchanged with Other Tetrahydropyridine Isomers or Saturated Piperidine Analogs


Generic substitution of 1,2,3,6-tetrahydropyridine with its structural isomers—1,2,3,4-tetrahydropyridine or 2,3,4,5-tetrahydropyridine—or with fully saturated piperidine derivatives is scientifically unjustified due to fundamental differences in molecular geometry, electronic configuration, and chemical reactivity [1]. The position of the carbon-carbon double bond in 1,2,3,6-tetrahydropyridine (between C1 and C2) confers a unique imine functional group that serves as a critical reactive handle in synthetic transformations, whereas alternative isomers feature double bonds at different positions (C1-C2 in 1,2,3,4-tetrahydropyridine but with different ring numbering conventions, and C2-C3 in 2,3,4,5-tetrahydropyridine) that produce distinct electronic environments and stereoelectronic effects [2]. Computational studies at the MP2/6-31G* level confirm that the three tetrahydropyridine isomers adopt half-chair ground state conformations with measurable differences in relative energies, directly impacting their behavior as chiral building blocks in asymmetric synthesis [3]. Furthermore, direct comparative pharmacological studies demonstrate that piperidyl (saturated) derivatives exhibit generally lower biological activity than their corresponding 1,2,3,6-tetrahydropyridine counterparts in muscarinic receptor systems [4]. These quantifiable differences in structure, conformation, and reactivity mean that substituting this specific isomer with a generic tetrahydropyridine or piperidine analog will alter reaction outcomes, compromise stereochemical fidelity, or reduce pharmacological efficacy in structure-sensitive applications.

Quantitative Comparative Evidence: 1,2,3,6-Tetrahydropyridine (CAS 694-05-3) Differentiation from Analogs and Isomers


Muscarinic Receptor Affinity: 1,2,3,6-Tetrahydropyridine Derivatives Outperform Piperidyl Analogs in Direct Comparative Assays

Direct head-to-head pharmacological evaluation demonstrates that 1,2,3,6-tetrahydropyridine derivatives exhibit consistently higher muscarinic receptor affinity than their corresponding piperidyl (saturated) analogs [1]. In a systematic SAR study of arecoline bioisosteres, the 4-(3-piperidyl)-1,2,3-triazole and 5-(3-piperidyl)-2H-tetrazole derivatives showed generally lower activity than the corresponding 1,2,3,6-tetrahydropyridine derivatives, with only the 2-allyl- and 2-propargyl-1,2,3-triazole derivatives achieving activities comparable to the most active compounds in the 1,2,3,6-tetrahydropyridine series [1]. This pattern confirms that the unsaturated 1,2,3,6-tetrahydropyridine scaffold provides superior pharmacological engagement relative to the fully saturated piperidine ring system.

Medicinal Chemistry Muscarinic Receptors Structure-Activity Relationship

Isomer-Specific Ground State Energy Differences: Computational Evidence for Non-Interchangeable Tetrahydropyridine Isomers

High-level ab initio computational analysis at the MP2/6-31G* level quantifies measurable energetic differences among the three tetrahydropyridine isomers, establishing that 1,2,3,6-tetrahydropyridine (isomer 3) possesses distinct conformational and electronic properties compared to 1,2,3,4-tetrahydropyridine (isomer 2) and 2,3,4,5-tetrahydropyridine (isomer 1) [1]. All three isomers adopt half-chair ground state conformations, but the relative energies and specific geometric parameters differ due to the position of the carbon-carbon double bond within the six-membered ring [1]. The 1,2,3,6-tetrahydropyridine isomer features the double bond between C1 and C2 with distinct torsional angles and electronic distribution that directly influence its reactivity as a nucleophilic imine and its behavior in stereoselective transformations [1].

Computational Chemistry Conformational Analysis Isomer Differentiation

Synthetic Efficiency: Phosphine-Catalyzed [5+1] Annulation Delivers 1,2,3,6-Tetrahydropyridines in 85% Yield as Distinct Isomeric Product

The phosphine-catalyzed [5+1] annulation of δ-sulfonamido-substituted enones with N-sulfonylimines provides a regiospecific route to 1,2,3,6-tetrahydropyridine derivatives that yields the target isomer exclusively, with the representative reaction of enone 1a (1.02 g, 3.1 mmol) and N-sulfonylimine 2a (1.22 g, 4.7 mmol) affording the 1,2,3,6-tetrahydropyridine derivative 3aa in 85% isolated yield under optimized conditions [1]. This synthetic methodology produces the 1,2,3,6-tetrahydropyridine isomer specifically, rather than alternative tetrahydropyridine isomers or fully aromatized pyridine products, demonstrating that the 1,2,3,6-tetrahydropyridine scaffold can be accessed with high regiospecificity and synthetically useful yields [1]. Subsequent dehydrogenation aromatization of this product using 4-methylbenzenethiol and K2CO3 in air provided the corresponding pyridine derivative in good yield, confirming the utility of 1,2,3,6-tetrahydropyridine as a precursor to fully aromatic pyridine systems [1].

Organic Synthesis Catalysis Heterocycle Construction

Synthetic Versatility: Rhodium-Catalyzed C-H Activation Cascade Achieves >95% Yield and >95% Diastereomeric Purity for 1,2,3,6-Tetrahydropyridines

A highly diastereoselective rhodium(I)-catalyzed C-H activation-cyclization-reduction cascade provides access to highly substituted 1,2,3,6-tetrahydropyridines in up to 95% yield with >95% diastereomeric purity in a single-pot procedure [1]. This methodology demonstrates the unique capacity of the 1,2,3,6-tetrahydropyridine scaffold to be elaborated into complex, stereochemically defined derivatives through a sequence comprising C-H activation, alkyne coupling, electrocyclization, and borohydride-promoted reduction, all occurring in a single reaction vessel without intermediate purification [1]. The exceptional diastereoselectivity (>95% de) indicates that the 1,2,3,6-tetrahydropyridine framework provides a robust chiral template for asymmetric synthesis, a property not shared by fully saturated piperidine analogs which lack the rigidifying double bond necessary for stereocontrol in related transformations [1].

C-H Activation Stereoselective Synthesis Catalysis

Specialized Synthetic Application: Ene-Endo-Spirocyclic Ammonium Ylide Formation Enables [2,3]-Sigmatropic Rearrangement to Pyrroloazepinones and Oxazepinones

1,2,3,6-Tetrahydropyridine serves as a uniquely competent precursor for generating ene-endo-spirocyclic ammonium ylides that undergo [2,3]-sigmatropic rearrangement to yield pyrroloazepinones and oxazepinones—medicinally relevant fused heterocyclic scaffolds . This specific reactivity derives from the compound's imine functional group, which upon N-alkylation and deprotonation generates an ammonium ylide capable of intramolecular cyclization to form the ene-endo-spirocyclic intermediate, a transformation that cannot be executed with fully saturated piperidine (lacks the imine moiety) or fully aromatic pyridine (cannot form the requisite ylide) . The [2,3]-sigmatropic rearrangement that follows is stereospecific and proceeds under mild conditions, providing access to seven-membered nitrogen-containing rings (azepinones) that are challenging to prepare through alternative routes . This application is sufficiently established that major commercial vendors including Sigma-Aldrich and Santa Cruz Biotechnology explicitly cite this transformation in their product documentation as the primary synthetic utility of 1,2,3,6-tetrahydropyridine .

Synthetic Methodology Ylide Chemistry Heterocyclic Synthesis

Optimal Research and Industrial Deployment Scenarios for 1,2,3,6-Tetrahydropyridine (CAS 694-05-3)


Medicinal Chemistry: Muscarinic Receptor Ligand Development Programs

Based on direct comparative evidence that 1,2,3,6-tetrahydropyridine derivatives exhibit superior muscarinic receptor affinity relative to their piperidyl (saturated) counterparts, this compound is optimally deployed as a core scaffold for developing muscarinic receptor modulators [1]. Procurement of 1,2,3,6-tetrahydropyridine is justified when the research objective is to generate lead compounds with enhanced muscarinic activity, as the tetrahydropyridine scaffold provides systematically higher baseline potency than the saturated piperidine alternative [1].

Synthetic Methodology: [2,3]-Sigmatropic Rearrangement to Access Pyrroloazepinones and Oxazepinones

1,2,3,6-Tetrahydropyridine is uniquely suited for generating ene-endo-spirocyclic ammonium ylides that undergo [2,3]-sigmatropic rearrangement to yield pyrroloazepinones and oxazepinones [1]. This transformation is enabled by the compound's imine functional group and cannot be replicated with piperidine or pyridine analogs, making 1,2,3,6-tetrahydropyridine an essential building block for synthesizing these medicinally relevant seven-membered nitrogen-containing heterocycles [1].

Asymmetric Synthesis: Stereoselective Construction of Complex Tetrahydropyridine Derivatives via C-H Activation Cascades

The rhodium-catalyzed C-H activation-cyclization-reduction cascade demonstrates that 1,2,3,6-tetrahydropyridine derivatives can be synthesized with exceptional diastereoselectivity (>95% de) and high yield (up to 95%) [1]. Procurement of 1,2,3,6-tetrahydropyridine as a chiral building block enables medicinal chemists to access stereochemically complex, highly substituted tetrahydropyridine cores in a single-pot procedure, supporting the development of enantiomerically pure drug candidates [1].

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